molecular formula C11H9N3O B11903359 [3,4'-Bipyridine]-5-carboxamide CAS No. 1346686-56-3

[3,4'-Bipyridine]-5-carboxamide

Katalognummer: B11903359
CAS-Nummer: 1346686-56-3
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: CBEAKBPDDGYXND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3,4’-Bipyridine]-5-carboxamide is a derivative of bipyridine, a compound consisting of two pyridine rings. Bipyridine derivatives are known for their versatility and are used in various fields such as coordination chemistry, catalysis, and materials science

Vorbereitungsmethoden

The synthesis of [3,4’-Bipyridine]-5-carboxamide typically involves the coupling of pyridine derivatives. Common methods include:

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. The choice of method depends on the availability of reagents and the desired properties of the final product.

Analyse Chemischer Reaktionen

[3,4’-Bipyridine]-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [3,4’-Bipyridine]-5-carboxamide can lead to the formation of carboxylic acids, while reduction can yield amines .

Wirkmechanismus

The mechanism of action of [3,4’-Bipyridine]-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, bipyridine derivatives like milrinone inhibit phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and enhanced cardiac contractility . The specific pathways and molecular targets depend on the particular application and derivative used.

Vergleich Mit ähnlichen Verbindungen

[3,4’-Bipyridine]-5-carboxamide can be compared with other bipyridine derivatives such as:

The uniqueness of [3,4’-Bipyridine]-5-carboxamide lies in its specific structure, which allows for unique interactions and applications compared to other bipyridine derivatives.

Eigenschaften

CAS-Nummer

1346686-56-3

Molekularformel

C11H9N3O

Molekulargewicht

199.21 g/mol

IUPAC-Name

5-pyridin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H9N3O/c12-11(15)10-5-9(6-14-7-10)8-1-3-13-4-2-8/h1-7H,(H2,12,15)

InChI-Schlüssel

CBEAKBPDDGYXND-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=CC(=CN=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.